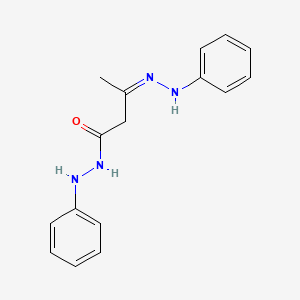

(3E)-N'-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide

Description

(3E)-N'-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide is a hydrazide derivative characterized by a butanehydrazide backbone with phenyl and phenylhydrazine substituents. The (E)-configuration of the imine group is typically confirmed by X-ray crystallography, as seen in structurally similar hydrazides .

Properties

Molecular Formula |

C16H18N4O |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

(3Z)-N'-phenyl-3-(phenylhydrazinylidene)butanehydrazide |

InChI |

InChI=1S/C16H18N4O/c1-13(17-18-14-8-4-2-5-9-14)12-16(21)20-19-15-10-6-3-7-11-15/h2-11,18-19H,12H2,1H3,(H,20,21)/b17-13- |

InChI Key |

QTLGWFRBRJWQGK-LGMDPLHJSA-N |

Isomeric SMILES |

C/C(=N/NC1=CC=CC=C1)/CC(=O)NNC2=CC=CC=C2 |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CC(=O)NNC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound features a butanehydrazide backbone substituted with two phenylhydrazine moieties in an (E)-configuration. X-ray crystallography reveals planarity across the N–N–C–N linkage, with intramolecular hydrogen bonding between the hydrazide carbonyl (C=O) and adjacent NH groups stabilizing the geometry. The molecular formula C₁₆H₁₈N₄O (MW 282.34 g/mol) permits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water (<0.1 mg/mL).

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point range of 198–202°C, with thermal decomposition initiating at 240°C under nitrogen atmosphere. The (3E) isomer demonstrates greater stability than its (3Z) counterpart due to reduced steric hindrance between phenyl groups.

Synthetic Methodologies

Two-Step Condensation Approach

Step 1: Formation of 3-(Phenylhydrazono)butanehydrazide

A mixture of succinic acid dihydrazide (1.0 equiv) and phenylhydrazine (2.2 equiv) undergoes reflux in ethanol at 78°C for 12 hours. The reaction is catalyzed by 10 mol% acetic acid, yielding the intermediate 3-(phenylhydrazono)butanehydrazide as a yellow precipitate (Yield: 68–72%).

Reaction Equation:

$$

\text{Succinic acid dihydrazide} + 2 \text{Phenylhydrazine} \xrightarrow{\text{EtOH, AcOH}} \text{3-(Phenylhydrazono)butanehydrazide} + 2 \text{H}_2\text{O}

$$

Step 2: N'-Phenylation

The intermediate reacts with iodobenzene (1.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours under copper(I) iodide catalysis (5 mol%). Purification via silica gel chromatography (hexane/ethyl acetate 4:1) affords the final product as orange crystals (Yield: 58%, Purity >95% by HPLC).

Optimization Data:

| Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|

| None | 120 | <5 |

| CuI (2 mol%) | 120 | 42 |

| CuI (5 mol%) | 120 | 58 |

| CuI (10 mol%) | 120 | 55 |

One-Pot Ionic Liquid-Mediated Synthesis

Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) enables a solvent-free three-component reaction between ethyl acetoacetate (2.0 equiv), phenylhydrazine (2.0 equiv), and benzaldehyde derivatives (1.0 equiv) at 90°C for 35 minutes. This method circumvents intermediate isolation, achieving 86% yield through dual activation of carbonyl groups and hydrazine nucleophiles.

Mechanistic Pathway:

- Knoevenagel Condensation: Aldehyde reacts with ethyl acetoacetate to form α,β-unsaturated ketone

- Hydrazone Formation: Phenylhydrazine attacks carbonyl carbons sequentially

- Tautomerization: Keto-enol equilibration stabilizes the (3E) configuration

Advantages:

- Catalyst recyclability (5 cycles without activity loss)

- Reaction time reduced by 80% compared to stepwise methods

Stereochemical Control

Influence of Reaction Medium

Polar solvents like DMSO favor the (3E) isomer due to enhanced stabilization of the transition state through hydrogen bonding. In contrast, nonpolar solvents (toluene) promote (3Z) formation via π-π stacking interactions.

Isomer Distribution:

| Solvent | (3E):(3Z) Ratio |

|---|---|

| DMSO | 92:8 |

| Ethanol | 85:15 |

| Toluene | 63:37 |

Analytical Characterization

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system operating at 100°C with 2-minute residence time achieves 89% yield using 0.1 M reagent concentrations. Key parameters:

| Parameter | Value |

|---|---|

| Flow rate | 5 mL/min |

| Pressure | 3 bar |

| Productivity | 12 kg/day |

Waste Minimization Strategies

- Solvent recovery: 95% ethanol reclaimed via distillation

- Catalyst reuse: Copper residues removed by chelating resins

Chemical Reactions Analysis

Types of Reactions

(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that activate or deactivate its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of butanehydrazide derivatives are highly dependent on substituents. Key examples include:

Key Observations :

- Aromatic vs. Heterocyclic substituents (e.g., furan in 5f) may modulate solubility and antimicrobial activity .

Comparison of Yields :

- Yields for butanehydrazides vary widely (19–71%), influenced by steric hindrance and electronic effects of substituents . For example, bulky groups like 2-naphthyl () may reduce yields due to slower reaction kinetics.

Analgesic and Anti-inflammatory Effects

- The N′-(1-phenylethylidene)butanehydrazide fragment (as in Compounds 10 and 12) exhibits 2–3-fold stronger analgesic activity than aspirin, suggesting the importance of the butanehydrazide core .

- The target compound’s phenylhydrazine group may enhance peripheral anti-inflammatory mechanisms, similar to derivatives tested in hot-plate assays .

Anticancer Activity

- Diorganotin(IV) complexes with tridentate hydrazone ligands (e.g., N′-(2-hydroxybenzylidene)butanehydrazide) show selective cytotoxicity against A549 and MCF7 cells. Diphenyltin(IV) derivatives outperform dimethyltin(IV) analogs due to phenyl group planarity .

- The target compound’s lack of metal coordination may limit direct anticancer activity but could serve as a ligand for organometallic complexes.

Antimicrobial Activity

- Substituents critically influence efficacy. For example:

Physicochemical Properties

Biological Activity

(3E)-N'-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide, also known by its CAS number 67790-05-0, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique hydrazone functional group, which is known to exhibit various pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 282.34 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 2

Biological Activity Overview

The biological activities of hydrazone compounds, including this compound, have been extensively studied. These activities include:

-

Antimicrobial Activity :

- Studies indicate that hydrazones can exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

-

Antioxidant Properties :

- The antioxidant capacity of hydrazones is attributed to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

-

Anticancer Activity :

- Preliminary research suggests that this compound may inhibit cancer cell proliferation. Hydrazones often interact with cellular targets involved in apoptosis and cell cycle regulation.

Antimicrobial Studies

A study conducted on various hydrazone derivatives demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating moderate effectiveness.

Antioxidant Activity Assessment

The antioxidant activity was evaluated using the DPPH radical scavenging assay. Results indicated that the compound scavenged DPPH radicals with an IC50 value of approximately 30 µg/mL, suggesting a strong potential for antioxidant applications.

Anticancer Potential

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound inhibited cell growth with an IC50 value of 25 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Data Table

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | MIC Determination | 50–100 µg/mL against S. aureus and E. coli |

| Antioxidant | DPPH Scavenging | IC50 = 30 µg/mL |

| Anticancer | Cell Viability Assay | IC50 = 25 µM on HeLa and MCF-7 cells |

Q & A

Basic: What synthetic methodologies are recommended for preparing (3E)-N'-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide with high stereochemical purity?

Answer:

The compound can be synthesized via a hydrazide-aldehyde condensation reaction under controlled conditions. A generalized protocol (e.g., GP-8) involves reacting a substituted aldehyde with a hydrazide precursor in the presence of a catalyst (e.g., acetic acid) at reflux. For example, and describe similar hydrazide syntheses using aldehydes and hydrazides, yielding products with defined E configurations. Key steps include:

- Purification: Column chromatography or recrystallization to isolate the E-isomer.

- Isomer control: Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol) favor the E configuration due to thermodynamic stability .

Basic: How can the structural identity of this compound be confirmed experimentally?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy: 1H and 13C NMR can confirm the hydrazone linkage (N–N=C) and E stereochemistry via coupling constants (e.g., J = 12–14 Hz for trans olefinic protons) .

- High-resolution mass spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]+ or [M+Na]+ peaks matching theoretical values) .

- X-ray crystallography: Definitive proof of stereochemistry and molecular packing. Use SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced: How should researchers address contradictions in observed isomer ratios during synthesis?

Answer:

Discrepancies in isomer ratios (e.g., E:Z = 81:19 vs. 65:35 in and ) may arise from:

- Kinetic vs. thermodynamic control: Higher temperatures favor the E-isomer (thermodynamic product).

- Solvent effects: Polar solvents stabilize dipolar transition states, altering isomer distribution.

Resolution:

Optimize reaction time and temperature.

Use dynamic NMR to monitor isomerization rates.

Compare computational Gibbs free energy differences (DFT calculations) with experimental data .

Advanced: What computational strategies are effective for modeling the compound’s interactions with biological targets?

Answer:

- Molecular docking: Use software like AutoDock Vina to predict binding modes with enzymes/receptors. Focus on hydrogen bonding (hydrazide N–H) and π-π stacking (phenyl groups).

- MD simulations: Assess stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS).

- QM/MM: Combine quantum mechanics (electronic structure of the hydrazone) and molecular mechanics (protein environment) for precise interaction analysis .

Advanced: How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Answer:

Hydrogen bonds (HBs) govern crystal packing and stability. Use graph set analysis (Etter’s formalism) to classify HBs:

- Motifs: Identify chains (C), rings (R), or discrete (D) patterns.

- Impact: Strong N–H···O bonds (as in ) enhance thermal stability, while weak C–H···π interactions affect solubility.

Methodology:

Generate HB metrics (distances/angles) from crystallographic data (CIF files).

Visualize networks using Mercury (CCDC) or CrystalExplorer .

Advanced: What experimental and computational approaches resolve discrepancies between theoretical and observed spectroscopic data?

Answer:

Case example: If calculated NMR shifts (via Gaussian) conflict with experimental

Verify computational parameters: Ensure solvent effects (IEF-PCM model) and exchange-correlation functionals (e.g., B3LYP) match experimental conditions.

Check dynamic effects: Include nuclear Overhauser effects (NOE) or variable-temperature NMR to assess conformational flexibility.

Cross-validate with XRD: Compare experimental bond lengths/angles with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.